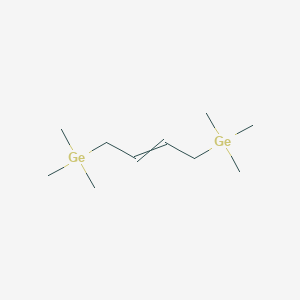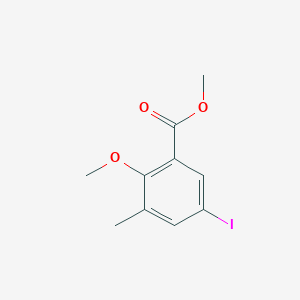
1-Bromo-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide is a heterocyclic compound that contains a sulfur atom within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide typically involves the bromination of 1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using continuous flow reactors and automated systems to control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The sulfur atom in the ring can be further oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to alter the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions typically produce sulfone derivatives.
Applications De Recherche Scientifique
1-Bromo-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 1-Bromo-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to modulate specific biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar sulfur-containing ring structure but differs in its substitution pattern and oxidation state.
1,2,3-Benzothiadiazole: Another sulfur-containing heterocycle with different chemical properties and applications.
1,2,4-Thiadiazine: A related compound with a different arrangement of nitrogen and sulfur atoms in the ring.
Uniqueness
1-Bromo-1,2,4,5-tetrahydro-3-benzothiepine 3,3-dioxide is unique due to its specific bromine substitution and the presence of a sulfone group.
Propriétés
Numéro CAS |
5411-92-7 |
|---|---|
Formule moléculaire |
C10H11BrO2S |
Poids moléculaire |
275.16 g/mol |
Nom IUPAC |
5-bromo-1,2,4,5-tetrahydro-3λ6-benzothiepine 3,3-dioxide |
InChI |
InChI=1S/C10H11BrO2S/c11-10-7-14(12,13)6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-7H2 |
Clé InChI |
UMNCWECSMDPDOE-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC(C2=CC=CC=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


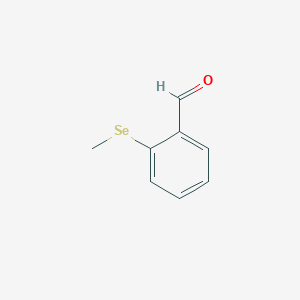
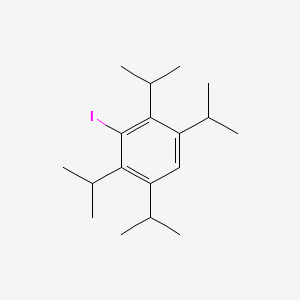
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
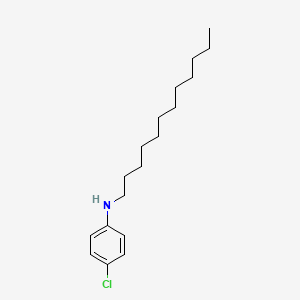
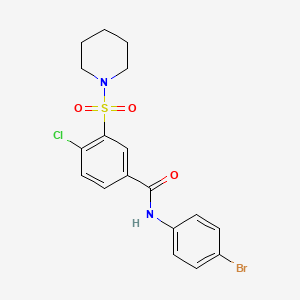

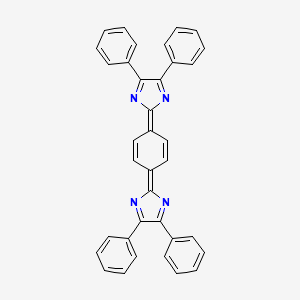
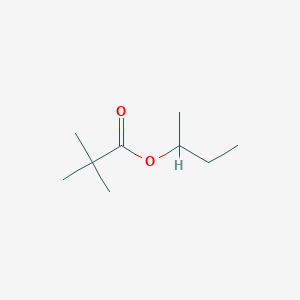
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
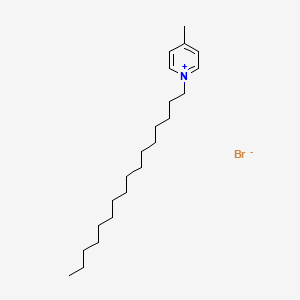
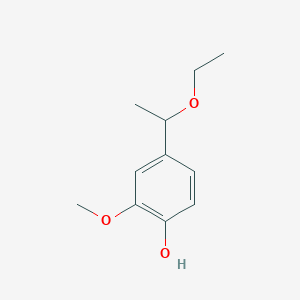
![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
